N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(17-13-3-1-2-8-16-13)18-9-4-15(5-10-18)6-11-20-12-7-15/h1-3,8H,4-7,9-12H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVLXESYXOXYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOCC2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves several steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Chemical Reactions Analysis
N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential in medicinal chemistry. It has shown high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, it has been investigated as an inhibitor of the MmpL3 protein, a target for antituberculosis drug design . The compound’s unique structural features also make it valuable in the design of agonists for the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase .
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
N-pyridin-2-yl-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide can be compared with other spirocyclic compounds, such as 1-oxa-9-azaspiro[5.5]undecane derivatives. These compounds share similar structural features but differ in their peripheral fragments and specific biological activities . The unique combination of flexibility and limited degrees of freedom in this compound makes it particularly valuable in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
